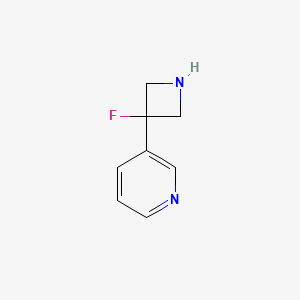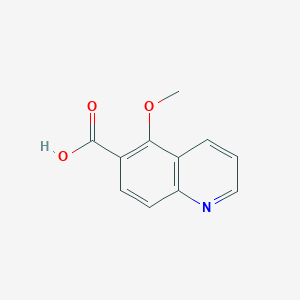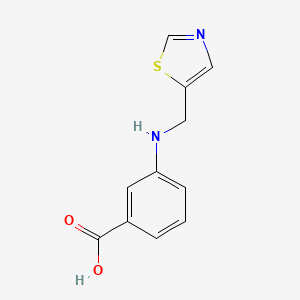![molecular formula C13H19N3O3S B2741640 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide CAS No. 2034482-97-6](/img/structure/B2741640.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide” is a compound with unique physical and chemical properties. It is classified into structural class III and does not occur naturally in food .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The compound does not possess any chiral centres and no geometric isomerism is possible . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is an off-white powder with a sweet aroma . It has a solubility of 0.15 mM in citric acid buffer at pH 4.0 and 0.16 mM in citric acid buffer at pH 2.8 . It is slightly soluble in ethanol . The compound has a molecular weight of 354.42 .Scientific Research Applications
Organic Electronics and n-Type Doping
Cationic benzimidazolium iodide salts, such as the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) , serve as efficient n-type dopants in organic electronics. These dopants enhance the electrical conductivity of organic semiconductors. When anchored to a gold (Au) surface, o-OMe-DMBI-I exhibits remarkable stability. Moreover, it can rotate unidirectionally through six defined orientations when excited with scanning tunneling microscopy (STM) pulses. This molecular rotor’s binding mode involves cleaving the methoxy group, resulting in an alkoxy function that covalently binds to gold. Interestingly, elongating the rotor to include a naphthalene unit prevents efficient binding, effectively converting it into a nanocar. Researchers are exploring ways to build more complex molecular machinery, such as molecular gears, by combining extended π-systems with the high addressability of the DMBI motor .
Next-Generation n-Type Dopants
Understanding the solution-phase n-doping of compounds like N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide is crucial for developing next-generation n-type dopants. Researchers aim to design dopants that are air-stable and capable of doping low-electron-affinity host materials in organic devices .
Anti-HIV-1 Agents
Indole derivatives, including those related to our compound, have shown biological potential. For instance, researchers have performed molecular docking studies on novel indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV-1 agents .
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-9(2)7-13(17)14-10-5-6-11-12(8-10)16(4)20(18,19)15(11)3/h5-6,8-9H,7H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCVLKSEQWZFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)
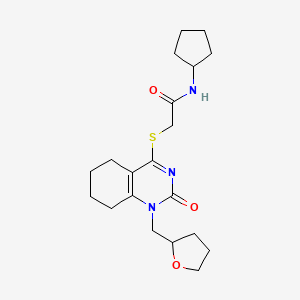
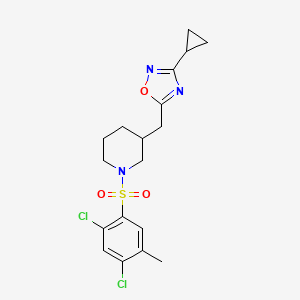
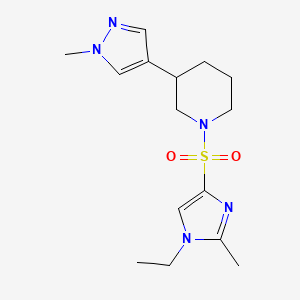
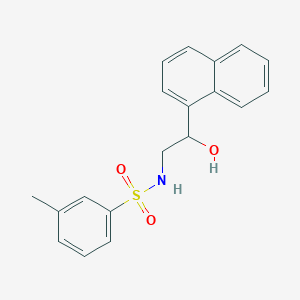
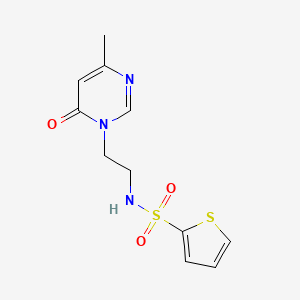


![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)

![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)
